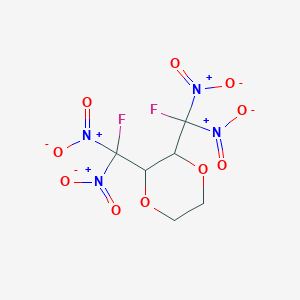
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is a heterocyclic organic compound with the molecular formula C6H6F2N4O10. This compound is characterized by the presence of two fluorodinitromethyl groups attached to a 1,4-dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- typically involves the reaction of 1,1,4,4-tetranitrobutanediol-2,3 diacetate with ammonium fluoroxysulfate in the presence of sodium bicarbonate and ethylene glycol
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorodinitromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less oxidized derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the fluorodinitromethyl groups.
科学的研究の応用
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other high-energy compounds and materials.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Industry: Utilized in the development of energetic materials for propellants, explosives, and pyrotechnics.
作用機序
The mechanism of action of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- involves its interaction with molecular targets and pathways. The compound’s high energy density and reactive fluorodinitromethyl groups contribute to its effects. These groups can undergo various chemical reactions, leading to the release of energy and the formation of new products. The specific molecular targets and pathways depend on the context of its application, such as in energetic materials or potential biological interactions .
類似化合物との比較
Similar Compounds
2,3-Bis(dinitrofluoromethyl)-1,4-dioxane: Similar in structure but with different substituents.
Fluorodinitromethyl derivatives of triazole and tetrazole: These compounds share the fluorodinitromethyl group but have different core structures.
Uniqueness
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is unique due to its combination of a 1,4-dioxane ring with two fluorodinitromethyl groups. This structure imparts high energy density and reactivity, making it suitable for applications in energetic materials. Its specific properties, such as density and detonation velocity, distinguish it from other similar compounds .
特性
CAS番号 |
494835-81-3 |
|---|---|
分子式 |
C6H6F2N4O10 |
分子量 |
332.13 g/mol |
IUPAC名 |
2,3-bis[fluoro(dinitro)methyl]-1,4-dioxane |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(13)14,10(15)16)3-4(22-2-1-21-3)6(8,11(17)18)12(19)20/h3-4H,1-2H2 |
InChIキー |
QETOPPFMZOIANW-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


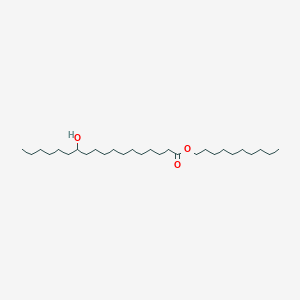

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
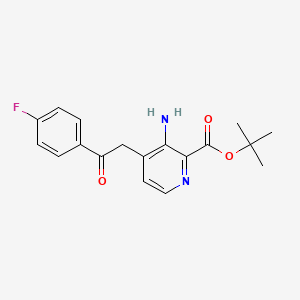
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
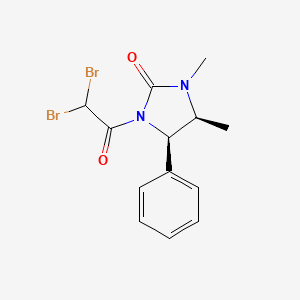
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
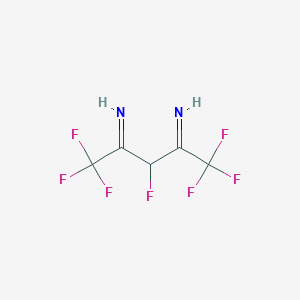

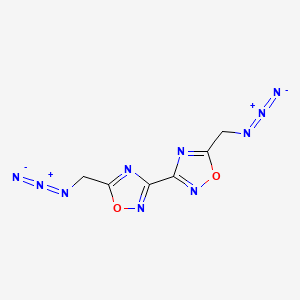
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

